molecular formula C4H8N4S B1268080 3-Amino-1-methyl-5-methylthio-1,2,4-triazole CAS No. 84827-78-1

3-Amino-1-methyl-5-methylthio-1,2,4-triazole

Cat. No. B1268080
CAS RN: 84827-78-1
M. Wt: 144.2 g/mol
InChI Key: GHBGCSIFUKEXTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-amino-1,2,4-triazoles, including 3-amino-1-methyl-5-methylthio-1,2,4-triazole, often involves the reaction of resin-bound S-methylisothiourea with carboxylic acids, followed by a reaction with hydrazines under mild conditions. This process allows for the regioselective formation of the resin-bound 3-amino-1,2,4-triazoles, eventually leading to the desired product upon cleavage, yielding good purities and yields (Yu, Ostresh, & Houghten, 2003).

Molecular Structure Analysis

The molecular structure of 3-amino-1-methyl-5-methylthio-1,2,4-triazole and its isomers can be elucidated through X-ray crystallography. For example, studies have provided detailed insights into the crystal structures of isomeric pairs of 3-methylthio-5-amino-1,2,4-triazoles, revealing their space groups, bond angles, and orientation, which is crucial for understanding the compound's reactivity and interactions (Kălmăn, Párkányi, & Reiter, 1984).

Chemical Reactions and Properties

The chemical reactivity of 3-amino-1,2,4-triazoles includes a variety of reactions such as with electrophiles, highlighting the nucleophilicity differences between the 3-amino and 5-amino derivatives. These reactions are influenced by the global nucleophilicity, electrophile hardness, and softness, affecting the site of attack and leading to diverse substitution patterns (Chernyshev, Vlasova, Astakhov, Shishkina, & Shishkin, 2015).

Scientific Research Applications

1,2,4-Triazole-containing compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known . They have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

  • Pharmaceutical Chemistry : 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as itraconazole, posaconazole (antifungal), ribavirin (antiviral), rizatriptan (antimigraine), alprazolam (anxiolytic), trazodone (antidepressant), letrozole and anastrozole (antitumoral) .

  • Agrochemistry : 1,2,4-triazoles are used in agrochemistry due to their antimicrobial properties .

  • Materials Sciences : 1,2,4-triazoles are used in materials sciences due to their unique structure and properties .

  • Organic Catalysts : 1,2,4-triazoles are used as organic catalysts .

  • Synthesis of Heterocyclic Disperse Azo Dyes : 3-Amino-5-methylthio-1H-1,2,4-triazole was used in the synthesis of heterocyclic disperse azo dyes based on 8-hydroxyquinoline .

  • Preservation of Midgut Sample from Honey Bee : 3-Amino-1,2,4-triazole has been used for the preservation of midgut sample from honey bee .

  • Synthesis of Privileged Scaffolds : 3-amino-1,2,4-triazole has been used in the synthesis of 1,2,4-triazole-containing scaffolds, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

  • Electrolyte Additive in Dye Sensitized Solar Cell : 3-Amino-5-methylthio-1H-1,2,4-triazole has been used as an efficient electrolyte additive in dye sensitized solar cell .

  • Screening Co-Transformants from Yeast Two-Hybrid Interactions : 3-Amino-1,2,4-triazole has been used as a histidine biosynthesis inhibitor in medium for screening co-transformants from yeast two-hybrid interactions .

  • Determination of Tryptophan in Proteins : 3-Amino-1,2,4-triazole has been used for the determination of tryptophan in proteins .

  • Antifungal Agents : The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as itraconazole, posaconazole, voriconazole (antifungal) .

  • Antidepressant Agents : The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as trazodone, nefazodone (antidepressant) .

properties

IUPAC Name

1-methyl-5-methylsulfanyl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4S/c1-8-4(9-2)6-3(5)7-8/h1-2H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBGCSIFUKEXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335078
Record name 3-Amino-1-methyl-5-methylthio-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-methyl-5-methylthio-1,2,4-triazole

CAS RN

84827-78-1
Record name 3-Amino-1-methyl-5-methylthio-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84827-78-1
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Synthesis routes and methods

Procedure details

At 0°, 6.5 grams of methyl hydrazine was added dropwise to a stirred suspension of 20.0 grams (0.137 mole) dimethyl cyanodithioimidocarbonate in 35 ml of acetonitrile. A yellow solution immediately formed after the addition followed by precipitation of a white solid. The ice bath was removed, and upon warming to room temperature a yellow solution formed which was stirred at room temperature overnight. After stirring overnight, a solid precipitated which was filtered, washed with cold acetonitrile, followed by 1-chlorobutane, yield 8.5 grams, m.p. 104°-109°. The literature [Journal of Organic Chemistry, 39, 1522 (1974)] reported a similar melting point of 103°-106° for the title compound, however, a different isomeric structure was assigned to the compound (5-amino-1-methyl-3-methylthio-1H-1,2,4-triazole). The assignment of 3-amino-1-methyl-5-methylthio-1H-1,2,4-triazole as the correct structure was verified by X-ray crystal structure analysis.
Name
methyl hydrazine
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Matysiak, A Niewiadomy - Bioorganic & medicinal chemistry, 2003 - Elsevier
N-pyrazole and N-1,2,4-triazole derivatives of 2,4-dihydroxythiobenzamide prepared from sulfinyl-bis-(2,4-dihydroxythiobenzoyl) and commercially available azole amines were tested …
Number of citations: 38 www.sciencedirect.com
AB Fialkov, A Amirav - Rapid communications in mass …, 2003 - Wiley Online Library
Upon the supersonic expansion of helium mixed with vapor from an organic solvent (eg methanol), various clusters of the solvent with the sample molecules can be formed. As a result …

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